

EM164 Antibody Technical Support Center

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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

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This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of the EM164 antibody. Find answers to frequently asked questions and troubleshooting tips to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the EM164 antibody?

The EM164 antibody is a murine monoclonal antibody that specifically targets the human Insulin-Like Growth Factor I Receptor (IGF-IR).[1] It functions as an antagonist, effectively inhibiting the receptor's role in cancer cell proliferation and survival.[1]

Q2: What is the specificity of the EM164 antibody? Does it cross-react with the Insulin Receptor?

EM164 was specifically developed to bind to the human IGF-IR without showing cross-reactivity to the highly homologous Insulin Receptor (IR).[1][2] This high specificity is a key feature of the antibody, minimizing the risk of off-target effects related to insulin signaling.

Q3: What is the binding affinity of EM164 to its target?

EM164 binds to the human IGF-IR with a high affinity, characterized by a dissociation constant (Kd) of 0.1 nM.[1]

Q4: Is there a humanized version of the EM164 antibody available?

Yes, a humanized version of the EM164 antibody, named AVE1642, has been developed.[3]
Both the murine EM164 and the humanized AVE1642 exhibit similar high-affinity binding to IGF-IR and comparable biological activity.[3][4]

Q5: In which applications has the EM164 antibody been successfully used?

The EM164 antibody has been validated in a variety of applications, including:

- In vitro cell-based assays: Inhibition of IGF-I-stimulated autophosphorylation of IGF-IR.[1]
- Cell proliferation assays: Inhibition of IGF-I, IGF-II, and serum-stimulated proliferation of numerous human cancer cell lines.[1][5][6]
- In vivo tumor models: Regression of established human pancreatic tumor xenografts in SCID mice.[1]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|--|--|--|
| High background or non-specific signal in Western Blotting. | 1. Antibody concentration too high.2. Insufficient blocking.3. Non-specific binding to other proteins. | 1. Titrate the antibody to determine the optimal concentration.2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).3. While EM164 is highly specific for IGF-IR, ensure your sample preparation is clean. Include appropriate negative controls. |
| No or weak signal in an application where EM164 is expected to work. | 1. Low or no expression of human IGF-IR in the sample.2. Antibody not suitable for the specific application (e.g., denatured protein in Western Blot if the epitope is conformational).3. Inactive antibody due to improper storage or handling. | 1. Verify the expression of human IGF-IR in your cells or tissue using a validated positive control.2. The provided literature primarily supports its use in assays involving native receptor conformation. For denaturing conditions, performance may vary.3. Store the antibody as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Unexpected results in cross-species experiments. | The EM164 antibody was specifically developed against human IGF-IR. Cross-reactivity with IGF-IR from other species has not been extensively reported in the provided literature. | Test the antibody on a known positive control for the species of interest to validate its cross-reactivity before proceeding with your experiments. |

Quantitative Data Summary

Table 1: Binding Affinity and Potency of EM164 Antibody

| Parameter | Value | Reference |
|--|----------------|-----------|
| Dissociation Constant (Kd) | 0.1 nM | [1] |
| In vitro Proliferation Inhibition (Concentration Range) | 0.07 - 7 µg/mL | [5][6] |

Experimental Protocols

Protocol 1: Inhibition of IGF-I-Stimulated IGF-IR Autophosphorylation

This protocol is based on the cell-based screen used for the initial selection of the EM164 antibody.[1]

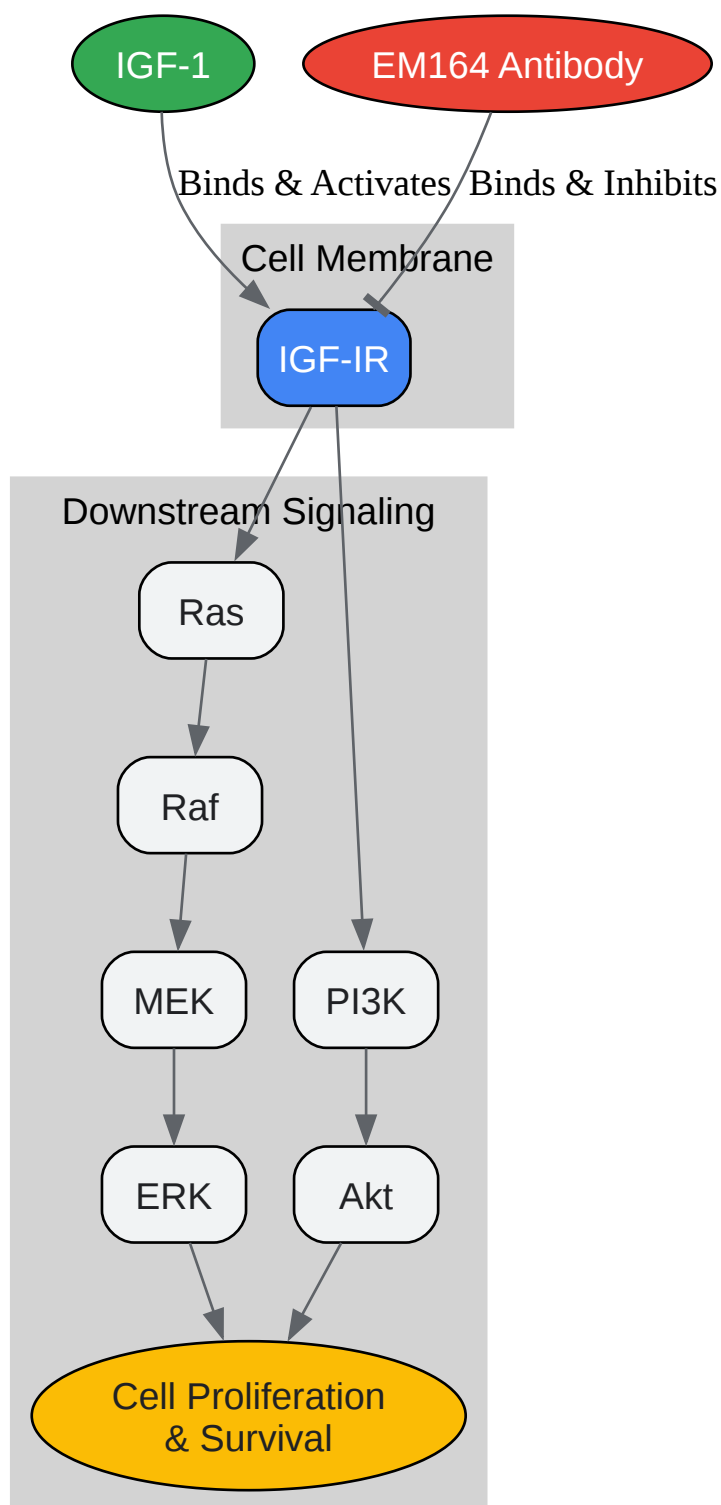
- Cell Culture: Culture human cancer cells known to express IGF-IR (e.g., BxPC-3) in appropriate media.
- Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.
- Antibody Incubation: Incubate the cells with varying concentrations of EM164 antibody.
- IGF-I Stimulation: Stimulate the cells with human IGF-I for a short period (e.g., 10-15 minutes) to induce IGF-IR autophosphorylation.
- Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- Immunoprecipitation: Immunoprecipitate the IGF-IR from the cell lysates using an appropriate anti-IGF-IR antibody.
- Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect the level of IGF-IR autophosphorylation.

Protocol 2: Cell Proliferation Assay (³H-Thymidine Incorporation)

This protocol is adapted from studies evaluating the anti-proliferative activity of EM164.[5][6]

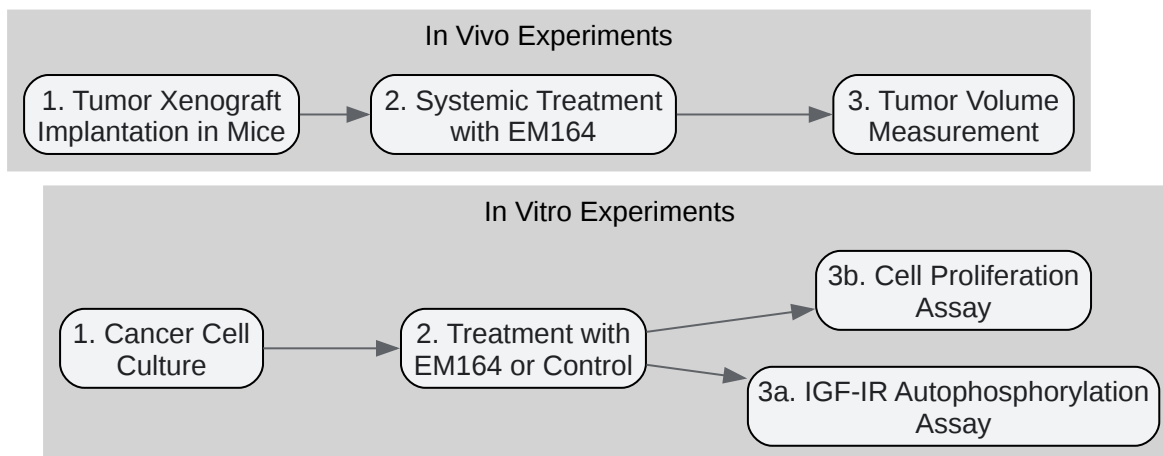
- **Cell Seeding:** Seed human cancer cells in a 96-well plate at a predetermined density.
- **Antibody Treatment:** Treat the cells with different concentrations of EM164 (e.g., 0.07, 0.7, and 7 $\mu\text{g/mL}$). Include untreated cells as a control.
- **Incubation:** Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).
- **^3H -Thymidine Pulse:** Add ^3H -thymidine to the culture medium and incubate for a further 4-18 hours. During this time, proliferating cells will incorporate the radiolabel into their DNA.
- **Cell Harvesting:** Harvest the cells onto a filter mat using a cell harvester.
- **Scintillation Counting:** Measure the amount of incorporated ^3H -thymidine using a scintillation counter. The level of radioactivity is proportional to the rate of cell proliferation.

Visualizations



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Caption: IGF-1R signaling pathway and the inhibitory action of the EM164 antibody.



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Caption: General experimental workflow for evaluating EM164 antibody efficacy.

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